molecular formula C17H18ClNO4 B284583 N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B284583
M. Wt: 335.8 g/mol
InChI Key: KOAHQJMHNRNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide, also known as ACEA, is a synthetic compound that has been extensively studied for its potential in the field of medicine. ACEA has been shown to have a wide range of biological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide acts as a selective agonist for the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which is involved in the regulation of a wide range of physiological processes, including pain and inflammation. When N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide binds to these receptors, it activates a signaling pathway that leads to the regulation of these processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide can reduce pain and inflammation, regulate appetite and metabolism, and improve cognitive function. N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has also been shown to have potential in the treatment of cancer, as it can induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide in lab experiments is its selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide on specific physiological processes without the interference of other signaling pathways. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide. One area of interest is in the development of new drugs for the treatment of pain and inflammation. N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has shown promise in this area, and further research could lead to the development of more effective drugs. Another area of interest is in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has shown potential in these areas, and further research could lead to the development of new treatments. Finally, there is also potential for research on the use of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide in the treatment of cancer. Further studies are needed to determine the full potential of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide in this area.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 4-ethoxyphenol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied in the field of medicine due to its potential therapeutic applications. One of the most promising areas of research for N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide is in the treatment of pain and inflammation. Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide can activate the CB1 and CB2 receptors in the body, which are involved in the regulation of pain and inflammation. N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide has also been shown to have potential in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.

properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide

InChI

InChI=1S/C17H18ClNO4/c1-3-22-13-5-7-14(8-6-13)23-11-17(20)19-15-10-12(18)4-9-16(15)21-2/h4-10H,3,11H2,1-2H3,(H,19,20)

InChI Key

KOAHQJMHNRNSQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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